molecular formula C22H22N4O3S2 B11366614 2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide

2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide

Cat. No.: B11366614
M. Wt: 454.6 g/mol
InChI Key: PNXTZQSFIIZPPD-UHFFFAOYSA-N
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Description

2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide is a complex organic compound that features a unique combination of functional groups, including methoxy, methylsulfanyl, and thiadiazole

Preparation Methods

The synthesis of 2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Pyrrolidinone Group:

    Introduction of the Benzamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 2-methoxy-4-(methylsulfanyl)benzoic acid to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using different solvents, catalysts, and reaction conditions.

Chemical Reactions Analysis

2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The pyrrolidinone and benzamide moieties can also contribute to the compound’s overall biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar compounds to 2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide include:

    4-methoxy-N-(2-methylphenyl)benzamide: This compound shares the methoxy and benzamide groups but lacks the thiadiazole and pyrrolidinone moieties.

    2-methoxy-4-(methylsulfanyl)benzoic acid: This compound shares the methoxy and methylsulfanyl groups but lacks the thiadiazole and pyrrolidinone moieties.

The uniqueness of this compound lies in its combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N4O3S2

Molecular Weight

454.6 g/mol

IUPAC Name

2-methoxy-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-methylsulfanylbenzamide

InChI

InChI=1S/C22H22N4O3S2/c1-13-6-4-5-7-17(13)26-12-14(10-19(26)27)21-24-25-22(31-21)23-20(28)16-9-8-15(30-3)11-18(16)29-2/h4-9,11,14H,10,12H2,1-3H3,(H,23,25,28)

InChI Key

PNXTZQSFIIZPPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)SC)OC

Origin of Product

United States

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